Superior Cross-Coupling Reactivity over Bromo and Chloro Analogs
Methyl 2-iodofuran-3-carboxylate is a preferred substrate for palladium-catalyzed cross-coupling reactions due to the increased reactivity of the C-I bond compared to C-Br and C-Cl bonds in analogous furan derivatives. The weaker C-I bond undergoes faster oxidative addition, a key step in couplings such as Suzuki-Miyaura, Heck, and Sonogashira reactions [1]. While specific kinetic data for this compound is not available, class-level inference based on aryl halide reactivity places the relative rate of oxidative addition for Ar-I > Ar-Br > Ar-Cl [2]. This enhanced reactivity translates to shorter reaction times and lower catalyst loadings, which are critical for efficient synthesis.
| Evidence Dimension | Relative Reactivity in Palladium-Catalyzed Oxidative Addition |
|---|---|
| Target Compound Data | Iodo derivative (methyl 2-iodofuran-3-carboxylate) |
| Comparator Or Baseline | Bromo derivative (methyl 2-bromofuran-3-carboxylate) and Chloro derivative (methyl 2-chlorofuran-3-carboxylate) |
| Quantified Difference | General trend: Ar-I > Ar-Br > Ar-Cl for oxidative addition rates. Specific rate constants for furan derivatives are not directly reported, but the principle is well-established in cross-coupling chemistry. |
| Conditions | Pd(0)-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) |
Why This Matters
This increased reactivity allows for more efficient and reliable cross-coupling, which is essential for the rapid construction of complex molecules in medicinal chemistry and materials science.
- [1] ACS Comb. Sci. 2012, 14, 7, 403-414. Solution-Phase Synthesis of a Highly Substituted Furan Library. View Source
- [2] Amatore, C.; Pfluger, F. Mechanism of Oxidative Addition of Palladium(0) with Aromatic Iodides in Toluene, Monitored at Ultramicroelectrodes. Organometallics 1990, 9, 2276-2282. View Source
